molecular formula C20H22N2O2 B14179063 (NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine

(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine

Cat. No.: B14179063
M. Wt: 322.4 g/mol
InChI Key: BGTAHWFOXLKYGC-FYJGNVAPSA-N
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Description

1-[5-Butyl-2-(4-methoxyphenyl)-3H-indol-3-ylidene]-N-hydroxymethanamine is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Butyl-2-(4-methoxyphenyl)-3H-indol-3-ylidene]-N-hydroxymethanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of Grignard reagents and chlorophosphines . These methods allow for the efficient production of the compound in significant quantities, ensuring its availability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[5-Butyl-2-(4-methoxyphenyl)-3H-indol-3-ylidene]-N-hydroxymethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine

InChI

InChI=1S/C20H22N2O2/c1-3-4-5-14-6-11-19-17(12-14)18(13-21-23)20(22-19)15-7-9-16(24-2)10-8-15/h6-13,22-23H,3-5H2,1-2H3/b21-13+

InChI Key

BGTAHWFOXLKYGC-FYJGNVAPSA-N

Isomeric SMILES

CCCCC1=CC2=C(C=C1)NC(=C2/C=N/O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C2C=NO)C3=CC=C(C=C3)OC

Origin of Product

United States

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